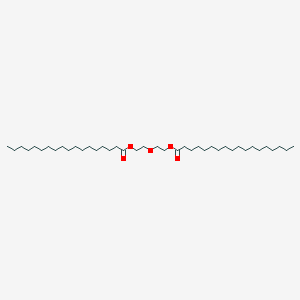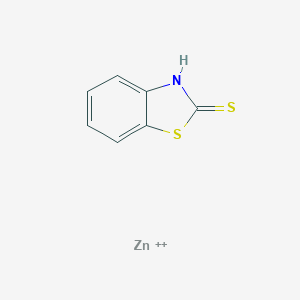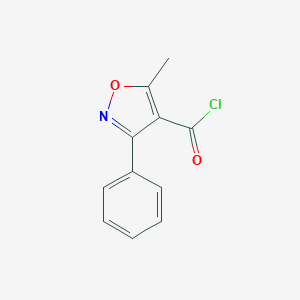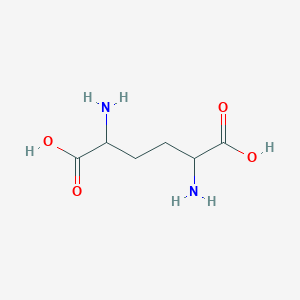![molecular formula C13H11ClN2O B093305 (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine CAS No. 15185-66-7](/img/structure/B93305.png)
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NZ-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine, also known as CLP-H or Cl-amidine, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine inhibits PAD enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the prevention of protein citrullination, which is a key process in the development of autoimmune diseases. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer effects.
生化学的および生理学的効果
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to inhibit tumor growth in various cancer cell lines. Furthermore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to improve insulin sensitivity and glucose tolerance in obese mice.
実験室実験の利点と制限
One advantage of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine is its specificity for PAD enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has a short half-life in vivo, which may require frequent dosing in animal studies.
将来の方向性
Future research on (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could investigate the potential of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine as a treatment for other autoimmune diseases and cancers. Finally, the development of more potent and selective PAD inhibitors could lead to the discovery of new therapeutic agents for these diseases.
合成法
The synthesis of (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with phenylmagnesium bromide to form (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine. The purity and yield of the final product can be improved through recrystallization.
科学的研究の応用
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit peptidylarginine deiminase (PAD) enzymes, which are involved in the post-translational modification of proteins. PAD enzymes have been implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. Therefore, (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine has been investigated as a potential treatment for these diseases.
特性
CAS番号 |
15185-66-7 |
|---|---|
製品名 |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
InChIキー |
GCAVNCINXJNLED-SSZFMOIBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
その他のCAS番号 |
18097-52-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



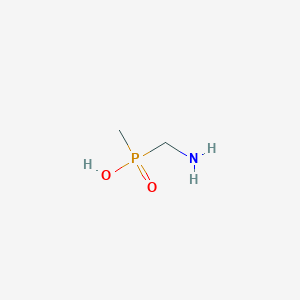
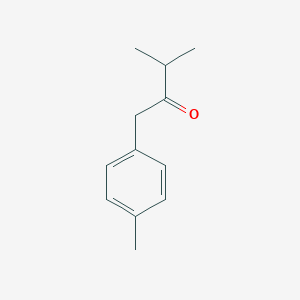
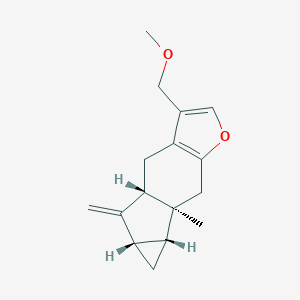
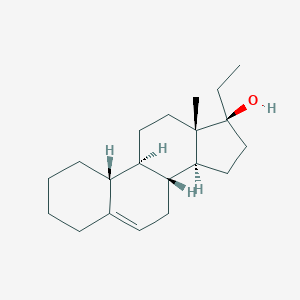
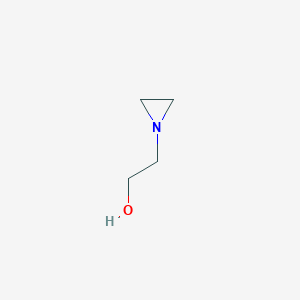
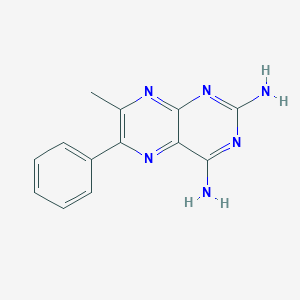
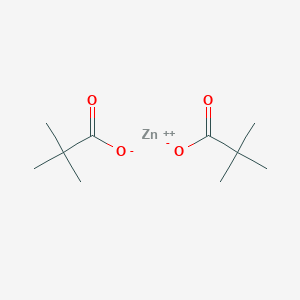
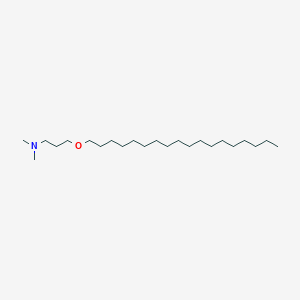
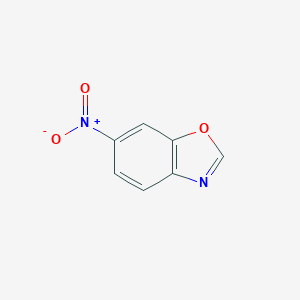
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
